(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
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Overview
Description
(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thioxoimidazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation reaction of 2-thioxoimidazolidin-4-one with 4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: NaOCH3, dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine
This compound has shown potential in biological applications, particularly as an antidiabetic agent. Studies have demonstrated its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, making it a promising candidate for diabetes treatment .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to bind to the active site of α-amylase, inhibiting its enzymatic activity and thereby reducing the breakdown of carbohydrates into glucose . This interaction is facilitated by the compound’s thioxoimidazolidinone core, which forms stable complexes with the enzyme.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide: This compound shares the benzylidene group but differs in its core structure, which is a benzohydrazide instead of a thioxoimidazolidinone.
4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Similar in having the prop-2-yn-1-yloxy group, but it features a benzoyl and benzaldehyde moiety.
Uniqueness
What sets (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its thioxoimidazolidinone core, which imparts unique chemical reactivity and biological activity. This core structure is less common in similar compounds, making it a valuable scaffold for developing new drugs and materials.
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-3-8-18-11-6-4-10(5-7-11)9-12-13(17)16(2)14(19)15-12/h1,4-7,9H,8H2,2H3,(H,15,19)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLGWVASKWCGN-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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